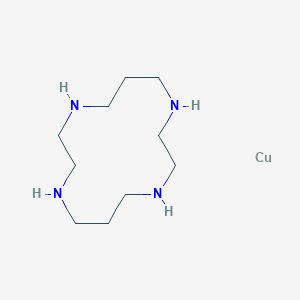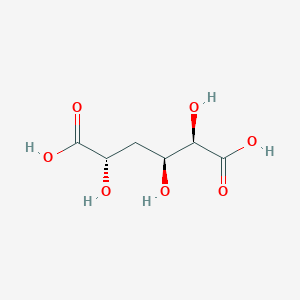
4-Deoxyglucarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Deoxyglucarate is an organic compound belonging to the class of medium-chain hydroxy acids and derivatives. It is characterized by a six-carbon backbone with multiple hydroxyl groups, making it a versatile molecule in various biochemical pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Deoxyglucarate can be synthesized through the dehydration of D-glucarate. The reaction involves the removal of water molecules from D-glucarate, facilitated by the enzyme D-glucarate dehydratase . This enzyme catalyzes the conversion of D-glucarate to this compound under specific conditions, typically involving a buffered solution at a controlled pH and temperature .
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation processes. Microorganisms such as Escherichia coli are genetically engineered to express the necessary enzymes for the conversion of D-glucarate to this compound. The fermentation process is optimized for yield and efficiency, involving controlled fermentation conditions and subsequent purification steps .
Chemical Reactions Analysis
Types of Reactions: 4-Deoxyglucarate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various keto acids.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but often involve catalysts and specific solvents.
Major Products:
Scientific Research Applications
4-Deoxyglucarate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It plays a role in metabolic pathways, particularly in the degradation of hexuronic acids.
Medicine: Research is ongoing into its potential therapeutic applications, including its role in metabolic disorders.
Industry: It is used in the production of biodegradable polymers and other environmentally friendly materials
Mechanism of Action
The mechanism of action of 4-deoxyglucarate involves its interaction with specific enzymes and metabolic pathways. It acts as a substrate for enzymes such as D-glucarate dehydratase, which catalyzes its conversion into other metabolites. These metabolites then enter various biochemical pathways, influencing cellular processes and metabolic functions .
Comparison with Similar Compounds
D-Glucarate: A precursor to 4-deoxyglucarate, involved in similar metabolic pathways.
D-Galacturonic Acid: Another hexuronic acid with similar biochemical properties.
Keto-deoxyglucarate: A closely related compound formed through the oxidation of this compound
Uniqueness: this compound is unique due to its specific role in the oxidative degradation pathway of hexuronic acids, leading to the formation of α-keto-glutarate, a key intermediate in the citric acid cycle. This makes it a crucial compound in both metabolic research and industrial applications .
Properties
Molecular Formula |
C6H10O7 |
|---|---|
Molecular Weight |
194.14 g/mol |
IUPAC Name |
(2R,3S,5S)-2,3,5-trihydroxyhexanedioic acid |
InChI |
InChI=1S/C6H10O7/c7-2(4(9)6(12)13)1-3(8)5(10)11/h2-4,7-9H,1H2,(H,10,11)(H,12,13)/t2-,3-,4+/m0/s1 |
InChI Key |
WZLURCXZSPTANB-YVZJFKFKSA-N |
Isomeric SMILES |
C([C@@H]([C@H](C(=O)O)O)O)[C@@H](C(=O)O)O |
Canonical SMILES |
C(C(C(C(=O)O)O)O)C(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Adenylate-3'-phosphate-[[2'-deoxy-uridine-5'-phosphate]-3'-phosphate]](/img/structure/B10777898.png)
![(2S)-5-[(5R,7S,8R,9R)-8,9-dihydroxy-2,4-dioxo-7-(phosphonooxymethyl)-6-oxa-1,3-diazaspiro[4.4]nonan-3-yl]-2-[hydroxy(hydroxymethyl)amino]pentanoic acid](/img/structure/B10777899.png)
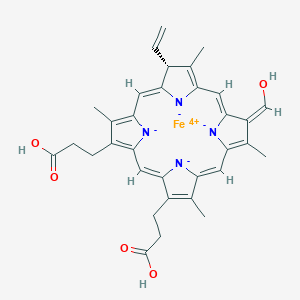
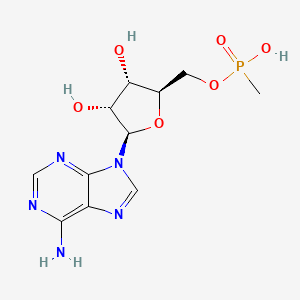
![(2S,6S,7S)-8-[(10S,16S,20S,21R,22S,24E)-16-hydroxy-22-methoxy-10,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.1~2,5~.1~6,9~]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-20-yl]-1-{3-[(hydroxymethyl)(methyl)amino]-1-methylprop-2-en-1-yl}-7-methoxy-2,6-dimethyl-3-oxooctyl acetate](/img/structure/B10777908.png)

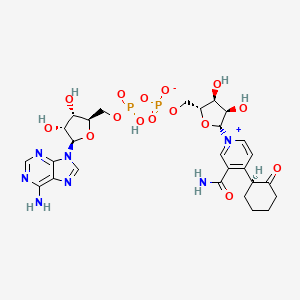
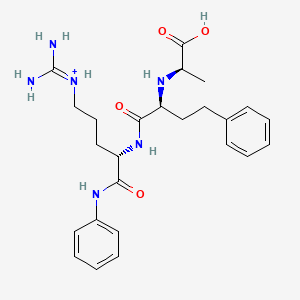
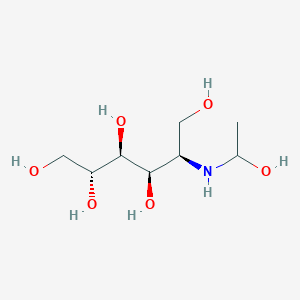

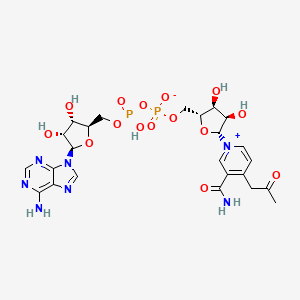
![4-{(Z)-[2-[3-(Methylsulfanyl)Propanoyl]-5-Oxo-1-(2-Oxoethyl)-1,5-Dihydro-4h-Imidazol-4-Ylidene]Methyl}Benzenolate](/img/structure/B10777971.png)
![[4R-(4alpha,5alpha,6alpha,7alpha)]-3,3'-{{Tetrahydro-5,6-dihydroxy-2-oxo-4,7-bis(phenylmethyl)-1H-1,3-diazepine-1,3(2H)-diyl]bis(methylene)]bis[N-1H-benzimidazol-2-ylbenzamide]](/img/structure/B10777972.png)
